Ethyl 3-methyl-1-benzofuran-2-carboxylate
Overview
Description
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a heterocyclic organic compound . It is a benzofuran derivative with the molecular formula C12H12O3 .
Molecular Structure Analysis
The molecular structure of Ethyl 3-methyl-1-benzofuran-2-carboxylate consists of a benzofuran ring attached to an ethyl ester group . The molecular weight is 204.222 Da .Scientific Research Applications
Organic Synthesis
Ethyl 3-methyl-1-benzofuran-2-carboxylate: is a valuable intermediate in organic synthesis. Its structure allows for the introduction of various functional groups, making it a versatile building block for the synthesis of complex organic molecules. It’s particularly useful in the construction of benzofuran derivatives, which are prominent in many pharmaceuticals and agrochemicals .
Medicinal Chemistry
Benzofuran derivatives, including those derived from Ethyl 3-methyl-1-benzofuran-2-carboxylate , have shown significant potential in medicinal chemistry. They exhibit a range of biological activities, such as anticancer, antiviral, and anti-inflammatory properties. For instance, some substituted benzofurans have demonstrated dramatic anticancer activities with inhibitory effects on various cancer cell lines .
Mechanism of Action
Target of Action
Ethyl 3-methyl-1-benzofuran-2-carboxylate is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with various biological targets leading to changes in cellular processes . The exact interaction of Ethyl 3-methyl-1-benzofuran-2-carboxylate with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities The downstream effects of these pathways can lead to changes in cellular processes and responses
Result of Action
Benzofuran derivatives are known to have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects
properties
IUPAC Name |
ethyl 3-methyl-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-12(13)11-8(2)9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZJJPGVQYUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360981 | |
Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-1-benzofuran-2-carboxylate | |
CAS RN |
22367-82-4 | |
Record name | Ethyl 3-methyl-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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